

The Role of Desmethyl Ranolazine-d5 in Bioanalytical Research: A Technical Guide

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Compound of Interest

Compound Name: Desmethyl Ranolazine-d5

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Introduction

Desmethyl Ranolazine-d5 is a stable isotope-labeled form of Desmethyl Ranolazine, a major active metabolite of the antianginal drug Ranolazine. In the realm of pharmaceutical research and development, particularly in drug metabolism and pharmacokinetics (DMPK) studies, stable isotope-labeled compounds are indispensable tools. **Desmethyl Ranolazine-d5** serves as an ideal internal standard for the quantitative analysis of Ranolazine and its metabolites in complex biological matrices such as plasma and urine.^{[1][2][3]} Its utility stems from its near-identical physicochemical properties to the unlabeled analyte, allowing it to mimic the analyte's behavior during sample preparation and analysis, while its mass difference ensures distinct detection by mass spectrometry. This technical guide provides an in-depth overview of the application of **Desmethyl Ranolazine-d5** in research, complete with experimental protocols and data presentation.

Chemical and Physical Properties

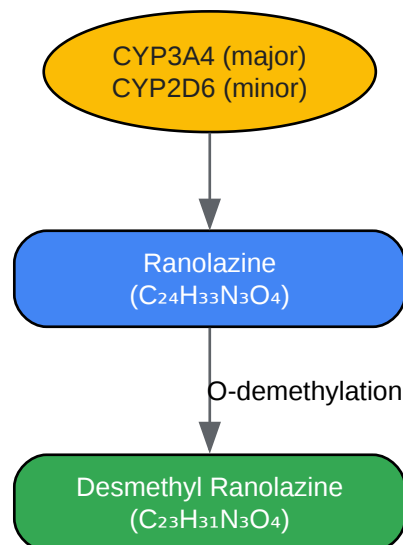
A summary of the key chemical and physical properties of **Desmethyl Ranolazine-d5** is presented in the table below.

Property	Value	Reference(s)
Chemical Name	N-(2,6-Dimethylphenyl)-4-[2-hydroxy-3-(2-hydroxyphenoxy)propyl-d5]-1-piperazineacetamide	[3]
Synonyms	Desmethyl Ranolazine-d5	[4]
CAS Number	1329834-18-5	[1][2][4]
Molecular Formula	C ₂₃ H ₂₆ D ₅ N ₃ O ₄	[1][4]
Molecular Weight	418.54 g/mol	[1][4]
Appearance	Light Yellow to Light Tan Solid	[3]
Storage	Store at -20°C	[3]
Application	Labeled metabolite of Ranolazine, used as an internal standard in bioanalytical methods.	[1][5]

Metabolic Pathway of Ranolazine

Ranolazine undergoes extensive metabolism in the liver, primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[6][7][8][9][10] One of the principal metabolic pathways is O-demethylation, which results in the formation of Desmethyl Ranolazine. The following diagram illustrates this key metabolic conversion.

Metabolic Pathway of Ranolazine to Desmethyl Ranolazine



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Caption: Ranolazine is metabolized to Desmethyl Ranolazine via O-demethylation.

Experimental Protocols

The primary application of **Desmethyl Ranolazine-d5** is as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of Ranolazine and its metabolites in biological fluids. Below is a detailed, representative protocol for the analysis of Ranolazine in human plasma.

Preparation of Stock and Working Solutions

- **Ranolazine Stock Solution (1 mg/mL):** Accurately weigh 10 mg of Ranolazine and dissolve in 10 mL of methanol.
- **Desmethyl Ranolazine-d5 Internal Standard (IS) Stock Solution (1 mg/mL):** Accurately weigh 1 mg of **Desmethyl Ranolazine-d5** and dissolve in 1 mL of methanol.

- **Ranolazine Working Solutions:** Prepare a series of working solutions by serially diluting the Ranolazine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations for calibration standards and quality control (QC) samples.
- **IS Working Solution (e.g., 100 ng/mL):** Dilute the **Desmethyl Ranolazine-d5** stock solution with acetonitrile to the desired concentration. The optimal concentration of the internal standard should be determined during method development but is typically in the mid-range of the calibration curve of the analyte.

Sample Preparation (Protein Precipitation)

Protein precipitation is a common and effective method for extracting Ranolazine from plasma samples.^{[2][9]}

- Label polypropylene microcentrifuge tubes for each standard, QC, and unknown sample.
- Pipette 100 µL of plasma into the appropriately labeled tubes.
- Add 20 µL of the IS working solution (**Desmethyl Ranolazine-d5**) to each tube, except for blank samples (to which 20 µL of the 50:50 methanol:water mixture is added).
- Vortex each tube for 10 seconds.
- Add 300 µL of acetonitrile to each tube to precipitate the plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C.
- Carefully transfer the supernatant to a clean set of tubes or a 96-well plate.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the dried residue in 100 µL of the mobile phase.
- Vortex for 30 seconds and transfer to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Conditions

The following are typical LC-MS/MS conditions for the analysis of Ranolazine. Method optimization is recommended for specific instrumentation.

Parameter	Condition
LC System	Agilent 1200 Series or equivalent
Column	C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 3.5 μ m)
Mobile Phase A	0.1% Formic acid in water
Mobile Phase B	0.1% Formic acid in acetonitrile
Gradient	Start with 95% A, decrease to 5% A over 3 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.
Flow Rate	0.4 mL/min
Injection Volume	10 μ L
Column Temperature	40°C
MS System	Triple quadrupole mass spectrometer (e.g., Sciex API 4000 or equivalent)
Ionization Mode	Electrospray Ionization (ESI), Positive
MRM Transitions	Ranolazine: m/z 428.3 \rightarrow 279.2 Desmethyl Ranolazine-d5: m/z 418.5 \rightarrow 265.2 (inferred)
Collision Energy	Optimized for each transition
Dwell Time	100 ms

Data Analysis

- Calibration Curve: Construct a calibration curve by plotting the peak area ratio of Ranolazine to **Desmethyl Ranolazine-d5** against the nominal concentration of the calibration standards. A linear regression with a weighting factor of $1/x^2$ is typically used.

- **Quantification:** Determine the concentration of Ranolazine in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Quantitative Data Summary

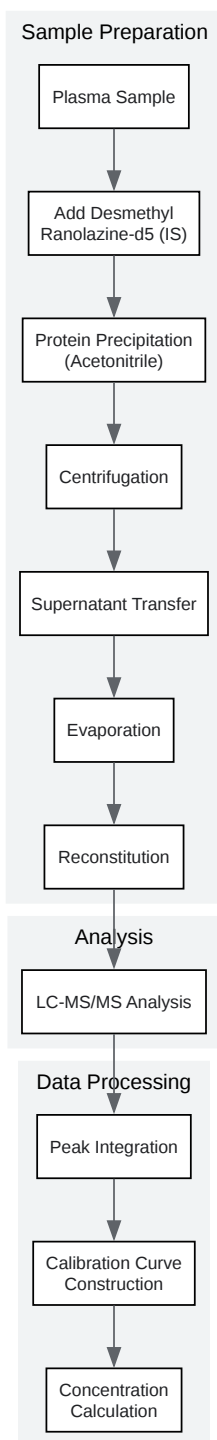
The following table summarizes typical quantitative parameters for a validated LC-MS/MS method for Ranolazine in human plasma, demonstrating the performance characteristics of such an assay.

Parameter	Typical Value	Reference(s)
Linearity Range	5 - 2000 ng/mL	[2]
Lower Limit of Quantification (LLOQ)	5 ng/mL	[11][12]
Intra-day Precision (%CV)	< 15%	[11]
Inter-day Precision (%CV)	< 15%	[11]
Accuracy (% Bias)	Within $\pm 15\%$	[11]
Mean Extraction Recovery	> 80%	[2]

Experimental Workflow

The following diagram illustrates the typical workflow for a bioanalytical study utilizing **Desmethyl Ranolazine-d5** as an internal standard.

Bioanalytical Workflow Using Desmethyl Ranolazine-d5

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Caption: A typical workflow for quantifying Ranolazine in plasma.

Conclusion

Desmethyl Ranolazine-d5 is a critical tool for researchers in the field of drug metabolism and pharmacokinetics. Its use as an internal standard in LC-MS/MS assays ensures the accuracy, precision, and reliability of quantitative data for Ranolazine and its metabolites. The detailed protocols and methodologies presented in this guide provide a solid foundation for the development and validation of robust bioanalytical methods, ultimately contributing to a better understanding of the clinical pharmacology of Ranolazine.

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